molecular formula C24H14FN3O4 B14973018 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one

Cat. No.: B14973018
M. Wt: 427.4 g/mol
InChI Key: JLQGIPXGCCZNBL-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines several functional groups, including a benzodioxole, oxadiazole, fluorophenyl, and dihydroisoquinolinone moiety. Its multifaceted structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Construction of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative and a halogenated precursor.

    Formation of the Dihydroisoquinolinone Core: The final step involves the cyclization of an appropriate precursor to form the dihydroisoquinolinone core, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under catalytic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced analogs with altered functional groups.

    Substitution: Substituted derivatives with various functional groups introduced at specific positions.

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function, and subsequently influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one
  • 4-(2H-1,3-benzodioxol-5-yl)benzoic acid

Uniqueness

Compared to similar compounds, 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its fluorophenyl group, in particular, enhances its potential for medicinal chemistry applications by improving binding affinity and specificity to molecular targets.

Properties

Molecular Formula

C24H14FN3O4

Molecular Weight

427.4 g/mol

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one

InChI

InChI=1S/C24H14FN3O4/c25-15-6-8-16(9-7-15)28-12-19(17-3-1-2-4-18(17)24(28)29)23-26-22(27-32-23)14-5-10-20-21(11-14)31-13-30-20/h1-12H,13H2

InChI Key

JLQGIPXGCCZNBL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=C(C=C6)F

Origin of Product

United States

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